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Compound of Interest

Compound Name: R121919 hydrochloride

Cat. No.: B1678691 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The clinical development of R121919 hydrochloride was discontinued due to

observations of elevated liver enzymes in some subjects. This document summarizes publicly

available information on its pharmacokinetics and ADME (Absorption, Distribution, Metabolism,

and Excretion) profile for research and informational purposes. A complete ADME profile,

particularly in humans, is not fully available in the public domain.

Introduction
R121919 hydrochloride is a potent and selective, orally bioavailable, non-peptide antagonist

of the corticotropin-releasing factor receptor 1 (CRF1). The CRF1 receptor is a key component

of the hypothalamic-pituitary-adrenal (HPA) axis and plays a crucial role in the body's response

to stress. By blocking the action of corticotropin-releasing factor at this receptor, R121919 was

investigated for its potential therapeutic effects in stress-related disorders, such as major

depressive disorder and anxiety. This technical guide provides a comprehensive overview of

the available preclinical and clinical pharmacokinetic data and the ADME profile of R121919
hydrochloride.

Pharmacokinetics
The pharmacokinetic profile of R121919 has been characterized in both preclinical species and

in early-phase human clinical trials.
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Preclinical Pharmacokinetics
Preclinical studies, primarily in rats, have provided foundational knowledge of the

pharmacokinetic properties of R121919.

Table 1: Preclinical Pharmacokinetic Parameters of R121919 in Rats

Parameter Value Species
Route of
Administration

Source

Half-life (t½) 2.8 hours Rat Intravenous [1]

Oral

Bioavailability (F)
91.1% Rat Oral [1]

Receptor

Occupancy
~85% in cortex Rat

Subcutaneous

(10 mg/kg)
[2]

Human Pharmacokinetics
Quantitative pharmacokinetic data from human studies are limited in publicly accessible

literature. Early-phase clinical trials involved dose-escalation studies to assess safety and

tolerability.

Table 2: Human Clinical Trial Dosing Regimens for R121919 Hydrochloride

Study Phase Population
Dosing
Regimen

Duration Source

Open-label,

safety and

tolerability

Patients with

major depressive

episode

Dose-escalation

panel 1: 5-40

mg/day

30 days [3][4]

Open-label,

safety and

tolerability

Patients with

major depressive

episode

Dose-escalation

panel 2: 40-80

mg/day

30 days [3][4]

Specific human pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance, and

volume of distribution have not been detailed in the available literature.
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Absorption, Distribution, Metabolism, and Excretion
(ADME)
Absorption
R121919 hydrochloride is orally bioavailable in both preclinical species and humans,

indicating good absorption from the gastrointestinal tract[1][2].

Distribution
The compound is known to cross the blood-brain barrier, a crucial characteristic for a centrally

acting agent targeting CRF1 receptors in the brain. In rats, a 10 mg/kg subcutaneous dose

resulted in approximately 85% occupancy of CRF1 receptors in the cortex, demonstrating

significant brain penetration and target engagement[2]. Information regarding plasma protein

binding is not available in the reviewed literature.

Metabolism
In vitro studies have indicated that the metabolism of R121919 is mediated by the cytochrome

P450 enzymes, specifically CYP3A4 and CYP3A5. The specific metabolites and the extent of

their formation have not been publicly detailed.

Excretion
Detailed information from mass balance studies, outlining the routes and extent of excretion of

R121919 and its metabolites in either preclinical species or humans, is not available in the

public domain.

Experimental Protocols
Preclinical Pharmacokinetic Analysis in Rats
The pharmacokinetic parameters of R121919 in rats were determined following intravenous

and oral administration. Plasma concentrations of the compound were quantified using a

validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The lower

limit of quantitation for this assay was reported to be 1 ng/mL[1]. Blood samples were collected

at various time points post-administration to construct concentration-time profiles and calculate

pharmacokinetic parameters such as half-life and bioavailability[1].
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Human Clinical Trials
Early-phase clinical trials were open-label, dose-escalation studies designed to evaluate the

safety and tolerability of R121919 in patients with major depressive disorder. Participants were

assigned to one of two dose-escalation panels and received the drug orally once daily for 30

days. Safety and tolerability were assessed through clinical evaluations, laboratory tests, and

monitoring for adverse events[3][4].
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Caption: Proposed mechanism of action of R121919 hydrochloride.
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Caption: Typical workflow for preclinical pharmacokinetic studies.

Potential Hepatotoxicity Mechanism
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Caption: Postulated mechanism of R121919-induced hepatotoxicity.

Safety and Tolerability
In an open-label study involving 24 patients with major depressive episodes, R121919 was

generally well-tolerated with no serious adverse effects reported during the 30-day treatment

period[3]. No significant changes in clinical laboratory parameters, including liver enzymes,

were observed in this particular study[3]. However, the development of R121919 was ultimately

halted due to isolated instances of elevated liver enzymes in a parallel trial. The exact

mechanism of this hepatotoxicity has not been fully elucidated but may involve the formation of

reactive metabolites.

Conclusion
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R121919 hydrochloride is a potent, orally bioavailable CRF1 receptor antagonist that

demonstrated central nervous system penetration and target engagement. Preclinical studies

in rats revealed a relatively short half-life. Early clinical trials in patients with major depression

suggested good tolerability at the doses studied. However, the emergence of hepatotoxicity in

some individuals led to the discontinuation of its clinical development. The lack of

comprehensive published data on its human ADME profile limits a full understanding of its

disposition in humans. This technical guide provides a summary of the currently available

information, highlighting both the therapeutic potential and the safety challenges associated

with this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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